molecular formula C23H35NO3 B1246652 Myxalamid D

Myxalamid D

Cat. No. B1246652
M. Wt: 373.5 g/mol
InChI Key: SJFXXCHPVOUCOT-GWBIGIMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxalamid D is a fatty amide.

Scientific Research Applications

Biosynthesis and Chemical Structure

Myxalamids, including Myxalamid D, are recognized for their role as potent inhibitors of the eukaryotic electron transport chain. The biosynthesis gene cluster of myxalamids was identified in Myxococcus xanthus, revealing insights into the chemical structure and production process of these compounds. This discovery connected primary and secondary metabolism, highlighting the biochemical pathways involved in Myxalamid D production (Bode et al., 2007).

Antifungal Properties

Myxalamid D demonstrates significant antifungal properties. Novel metabolites related to Myxalamid D were isolated from the myxobacterium Cystobacter fuscus, showing considerable antifungal activity. These findings suggest the potential use of Myxalamid D and its derivatives in developing new antifungal agents (Kundim et al., 2004).

Biosynthetic Pathways

In-depth research into the biosynthesis of 2′-O-methylmyxalamide D, a derivative of Myxalamid D, has been conducted. The study identified a biosynthetic gene cluster in Cystobacter fuscus, which is crucial for the synthesis of Myxalamid D. This research enhances our understanding of the enzymatic processes and genetic components involved in producing this compound (Feng et al., 2006).

Secondary Metabolite Discovery

The exploration of secondary metabolites from Myxococcus xanthus using LC-MS/MS profiling identified compounds analogous to the Myxalamid series, including Myxalamid D. This study underscores the potential of high-throughput screening methods in discovering novel microbial secondary metabolites, which could include new forms or derivatives of Myxalamid D (Kim et al., 2009).

Combined Polyketide Synthase/Non-Ribosomal Peptide Synthetase

Research into the myxalamid biosynthetic gene cluster from Stigmatella aurantiaca Sga15 revealed that Myxalamid D is formed by a combined polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. This finding is pivotal for understanding how Myxalamid D is synthesized and offers a gateway for producing novel antibiotics through combinatorial biosynthesis (Silakowski et al., 2001).

properties

Product Name

Myxalamid D

Molecular Formula

C23H35NO3

Molecular Weight

373.5 g/mol

IUPAC Name

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide

InChI

InChI=1S/C23H35NO3/c1-7-18(3)22(26)20(5)15-17(2)13-11-9-8-10-12-14-19(4)23(27)24-21(6)16-25/h7-15,20-22,25-26H,16H2,1-6H3,(H,24,27)/b9-8-,12-10+,13-11+,17-15+,18-7+,19-14+/t20-,21+,22+/m1/s1

InChI Key

SJFXXCHPVOUCOT-GWBIGIMOSA-N

Isomeric SMILES

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O

SMILES

CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

synonyms

myxalamid D
myxalamide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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